Introduction: The Significance of the Sulfonamide Scaffold
Introduction: The Significance of the Sulfonamide Scaffold
An In-depth Technical Guide to 5-Cyano-2-methylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have revolutionized medicine, initially as the first broadly effective antibacterial agents and subsequently evolving into a versatile scaffold for developing drugs targeting a multitude of diseases.[1][2][3] Beyond their well-known antimicrobial properties, these compounds are integral to therapies for cancer, viral infections, inflammation, diabetes, and cardiovascular disorders.[1][4][5][6] Their therapeutic diversity stems from their ability to act as bioisosteres of carboxylic acids and to form key hydrogen bonding interactions with biological targets, including enzymes like carbonic anhydrase and various proteases.[1][5]
This guide focuses on a specific, functionalized member of this class: 5-Cyano-2-methylbenzene-1-sulfonamide . As a bifunctional molecule featuring both a reactive nitrile (cyano) group and the pharmacologically significant sulfonamide moiety, it represents a valuable building block for synthetic and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for professionals engaged in chemical research and drug discovery.
Chemical Identity and Structural Characteristics
5-Cyano-2-methylbenzene-1-sulfonamide is an aromatic compound characterized by a benzene ring substituted with methyl, cyano, and sulfonamide groups at positions 2, 5, and 1, respectively.
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IUPAC Name : 5-Cyano-2-methylbenzenesulfonamide
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Synonyms : 4-methyl-3-sulfamoylbenzonitrile
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CAS Number : 133454-04-9[7]
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Molecular Formula : C₈H₈N₂O₂S[8]
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Molecular Weight : 196.23 g/mol
The spatial arrangement of these functional groups dictates the molecule's electronic properties and reactivity, making it a unique intermediate for further chemical elaboration.
Caption: Structure of 5-Cyano-2-methylbenzene-1-sulfonamide.
Physicochemical Properties
A summary of the key physicochemical properties is essential for designing experimental conditions, including reaction setups, purification strategies, and formulation development. The data presented below is compiled from predictive models and data from structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂S | PubChem[8] |
| Molecular Weight | 196.23 g/mol | - |
| Monoisotopic Mass | 196.03065 Da | PubChem[8] |
| Physical State | Expected to be a solid at room temperature | Inferred from related compounds[9] |
| Melting Point | 165.0 to 170.0 °C (for the related 5-amino derivative) | Sihauli Chemicals Pvt Ltd[10] |
| XlogP (predicted) | 0.6 | PubChem[8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 4 (from O=S=O and -C≡N) | - |
Synthesis and Reactivity Profile
Synthetic Pathway
The most common and industrially scalable method for synthesizing sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.[11] Therefore, the key intermediate for this synthesis is 5-cyano-2-methylbenzene-1-sulfonyl chloride . A plausible, multi-step synthesis starting from p-toluidine (4-methylaniline) is outlined below. This pathway leverages standard, well-established aromatic transformations.
Caption: Proposed synthetic workflow for 5-Cyano-2-methylbenzene-1-sulfonamide.
Experimental Protocol: General Procedure for Ammonolysis
This protocol describes the final step, converting the sulfonyl chloride intermediate into the target sulfonamide.
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Reaction Setup : To a stirred solution of 5-cyano-2-methylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.
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Ammonia Addition : Slowly add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5-10 eq) dropwise, ensuring the temperature remains below 10 °C. The use of excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.
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Reaction Monitoring : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.
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Workup : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-cyano-2-methylbenzene-1-sulfonamide.
Reactivity Insights
The molecule's reactivity is governed by its three distinct functional groups, offering multiple avenues for derivatization.
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Sulfonamide Group : The acidic N-H protons can be deprotonated by a base, allowing for N-alkylation or N-arylation to generate a library of secondary or tertiary sulfonamides. The sulfonamide itself is a strongly deactivating, meta-directing group for electrophilic aromatic substitution.
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Cyano (Nitrile) Group : This is a highly versatile functional group. It can be:
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Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4-methyl-3-sulfamoylbenzoic acid).
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Reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.
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Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design, via reaction with sodium azide.
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Aromatic Ring : The substitution pattern makes further electrophilic aromatic substitution challenging. The ring is electron-deficient due to the powerful electron-withdrawing effects of the cyano and sulfonamide groups. However, nucleophilic aromatic substitution (SₙAr) could be possible under specific conditions if a suitable leaving group were present on the ring.
Potential Applications in Drug Discovery and Chemical Synthesis
While specific biological activities for 5-Cyano-2-methylbenzene-1-sulfonamide are not widely reported, its structure makes it a highly valuable intermediate.
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Scaffold for Medicinal Chemistry : As a functionalized building block, it provides a platform for generating diverse chemical libraries.[3] The cyano group can be transformed into other functional groups to modulate properties like solubility, polarity, and receptor binding affinity. The sulfonamide moiety can interact with key residues in enzyme active sites.
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Intermediate for Target Molecules : Substituted benzonitriles and sulfonamides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[12] For instance, the related compound 5-amino-2-methylbenzenesulfonamide is a key intermediate for synthesizing Pazopanib, an oral angiogenesis inhibitor.[10][13] This highlights the potential of the 5-cyano-2-methylbenzenesulfonamide core in constructing complex, biologically active molecules.
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Fragment-Based Drug Design : Its relatively low molecular weight and presence of key pharmacophoric features make it a candidate for fragment-based screening approaches, where small molecules are screened for binding to protein targets and then elaborated into more potent leads.
Safety and Handling
No specific safety data sheet (SDS) is available for 5-Cyano-2-methylbenzene-1-sulfonamide. However, based on data for its precursor, 5-cyano-2-methylbenzene-1-sulfonyl chloride, and other related benzonitriles, appropriate precautions must be taken.
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Hazard Statements : The precursor sulfonyl chloride is classified as causing severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled.[14] Benzonitrile derivatives can also be harmful.[15][16]
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Precautionary Measures :
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Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[16][17]
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Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[16][17]
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First Aid :
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Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water.
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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Ingestion/Inhalation : Move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[15][17]
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Always consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical.
Conclusion
5-Cyano-2-methylbenzene-1-sulfonamide is a strategically functionalized aromatic compound with significant potential in synthetic and medicinal chemistry. Its combination of the pharmacologically proven sulfonamide group and the synthetically versatile nitrile group makes it an attractive starting material and building block. While its direct biological applications are yet to be fully explored, its value as an intermediate for creating novel, complex molecules for drug discovery and materials science is clear. This guide provides the foundational chemical knowledge necessary for researchers and scientists to effectively utilize this compound in their work.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
- The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
- Sulfonamide (medicine). Wikipedia.
- SAFETY DATA SHEET - Benzonitrile. (2026). Sigma-Aldrich.
- 5-cyano-2-methylbenzene-1-sulfonamide (C8H8N2O2S). PubChemLite.
- SAFETY DATA SHEET - 4-Amino-3-methylbenzonitrile. Fisher Scientific.
- SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. (2025). ThermoFisher.
- 5-Cyano-2-methylbenzene-1-sulfonyl chloride. PubChem.
- SAFETY DATA SHEET - 4-(Methanesulfonylamino)benzonitrile. Thermo Fisher Scientific.
- 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. Glentham Life Sciences.
- 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter
- Iloperidone. PubChem.
- CAS 6973-09-7: 5-Amino-2-methylbenzenesulfonamide. CymitQuimica.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
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